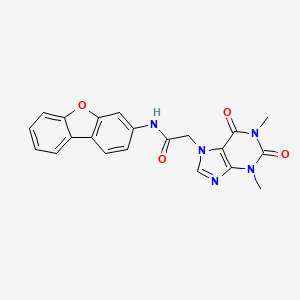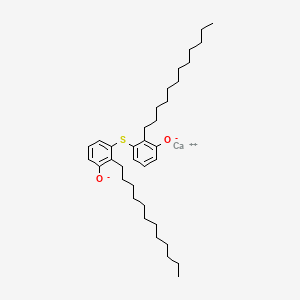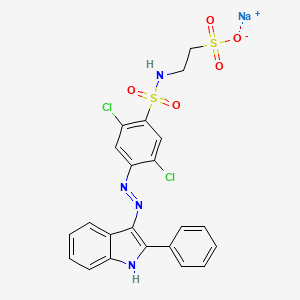
Einecs 245-295-9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Einecs 245-295-9, also known by its chemical name, is a compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in different scientific fields.
Méthodes De Préparation
The preparation of Einecs 245-295-9 involves specific synthetic routes and reaction conditions. One common method includes a catalyzed transesterification reaction. This process involves mixing Me 3-(3-tert-butyl-4-hydroxy-5-methyl-phenyl)propanoate and triethylene glycol in a reactor. A catalyst is then added to the mixture, and the temperature is raised to trigger the transesterification reaction, resulting in the formation of the compound . This method is efficient, eco-friendly, and offers high product yield and purity.
Analyse Des Réactions Chimiques
Einecs 245-295-9 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, in oxidation reactions, the compound may form oxidized derivatives, while in reduction reactions, it may yield reduced forms .
Applications De Recherche Scientifique
Einecs 245-295-9 has a wide range of scientific research applications. In chemistry, it is used as a stabilizer in polymer production to protect against thermal oxidative degradation . In biology and medicine, it is studied for its potential antioxidant properties and its role in inhibiting oxidation reactions. Industrially, it is used in the production of various polymers and as an additive in food packaging materials to ensure safety and stability .
Mécanisme D'action
The mechanism of action of Einecs 245-295-9 involves its ability to scavenge free radicals and inhibit oxidation reactions. This is achieved through its unique molecular structure, which allows it to interact with and neutralize reactive oxygen species. The compound targets specific molecular pathways involved in oxidative stress, thereby protecting cells and materials from oxidative damage .
Comparaison Avec Des Composés Similaires
Einecs 245-295-9 can be compared with other similar compounds, such as other hindered phenolic antioxidants. Similar compounds include butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA). While these compounds also exhibit antioxidant properties, this compound is unique due to its higher efficiency, eco-friendliness, and stability under various conditions . This makes it a preferred choice in applications requiring high-performance antioxidants.
Propriétés
Numéro CAS |
22886-34-6 |
|---|---|
Formule moléculaire |
C18H24N5O13P |
Poids moléculaire |
549.4 g/mol |
Nom IUPAC |
[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2R,3R,4R,5R)-2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C18H24N5O13P/c19-9-1-3-22(17(29)20-9)15-13(28)11(26)8(35-15)6-33-37(31,32)36-14-12(27)7(5-24)34-16(14)23-4-2-10(25)21-18(23)30/h1-4,7-8,11-16,24,26-28H,5-6H2,(H,31,32)(H2,19,20,29)(H,21,25,30)/t7-,8-,11-,12-,13-,14-,15-,16-/m1/s1 |
Clé InChI |
LMZJQZFJJNJBSQ-NCOIDOBVSA-N |
SMILES isomérique |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O[C@@H]3[C@@H]([C@H](O[C@H]3N4C=CC(=O)NC4=O)CO)O)O)O |
SMILES canonique |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OC3C(C(OC3N4C=CC(=O)NC4=O)CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Bromophenyl)-1-[4-(2-hydroxyethyl)-1-piperazinyl]-ethanone](/img/structure/B13753207.png)


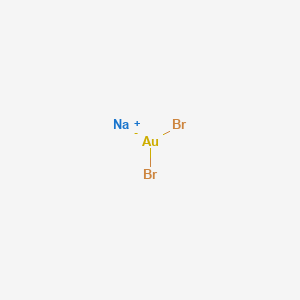
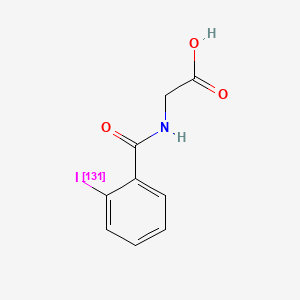

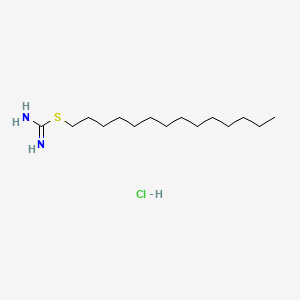
![3-[1-(4-Methoxyphenyl)propan-2-yl]-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B13753245.png)
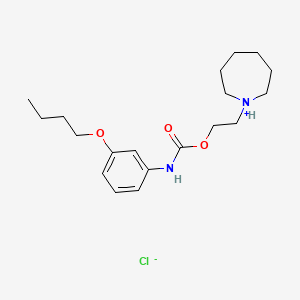
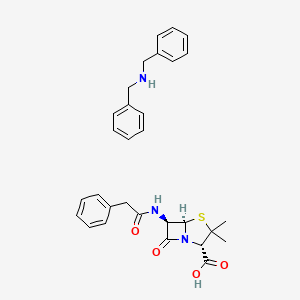
![5-[(1-Hydroxynaphthalene-2-carbonyl)-[[3-(octadecanoylamino)phenyl]methyl]amino]benzene-1,3-dicarboxylic acid](/img/structure/B13753269.png)
